
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a complex organic compound belonging to the cucurbitane family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves multiple steps, starting from simpler precursors. The key steps in the synthetic route include:
Formation of the Cucurbitane Skeleton: This is achieved through cyclization reactions involving suitable starting materials.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Conjugated Diene System: This involves dehydrogenation reactions using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification Steps: The crude product is purified using techniques like chromatography and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The conjugated diene system can be reduced to form saturated compounds using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cucurbitane derivatives.
Substitution: Formation of halogenated cucurbitane derivatives.
Scientific Research Applications
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated diene system play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cucurbitacin B: Another member of the cucurbitane family with similar structural features.
Cucurbitacin E: Known for its potent biological activities.
Cucurbitacin I: Studied for its anticancer properties.
Uniqueness
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H48O5 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2S)-3,4-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)14-22(32)25(35)18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19+,20+,22?,23-,24-,25?,26-,28+,29-,30+/m0/s1 |
InChI Key |
DPEQOLIYWHNRCA-ZJNVDXJQSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


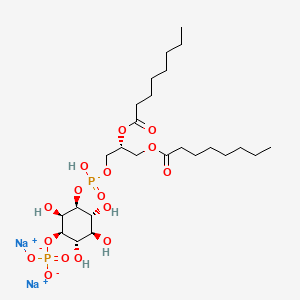
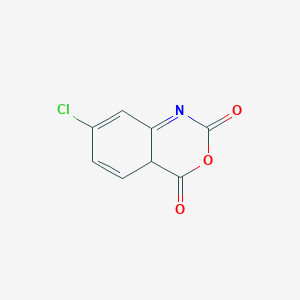
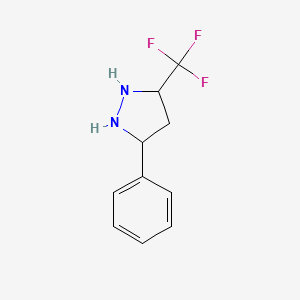
![2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
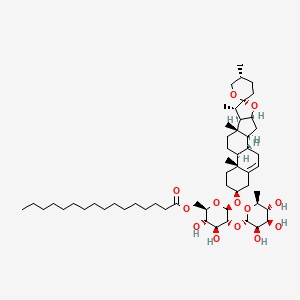
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)

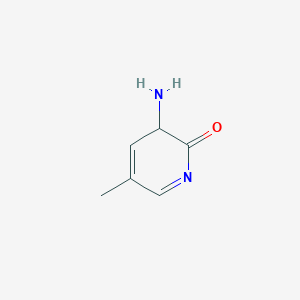
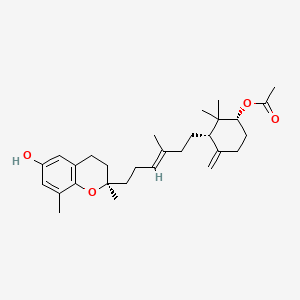
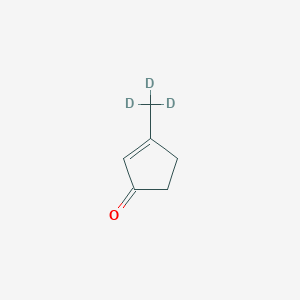
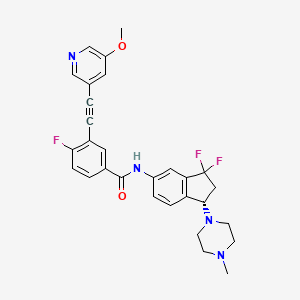
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
